Cas no 263364-98-3 (2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy-)

2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy-
-
- MDL: MFCD02093191
- InChIKey: BWLCJPSUKHSVKP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 305.9850495g/mol
- どういたいしつりょう: 305.9850495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | PH017232-500mg |
263364-98-3 | 500mg |
¥2247.48 | 2023-09-15 |
2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy-に関する追加情報
Introduction to 2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- (CAS No: 263364-98-3)
The compound 2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- (CAS No: 263364-98-3) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its benzopyran core structure, has garnered considerable attention due to its potential pharmacological properties and structural versatility. The presence of both hydroxyl and dichlorophenyl substituents in its molecular framework suggests a unique interplay of electronic and steric effects, which may contribute to its biological activity.
Recent research in the domain of natural product-inspired drug design has highlighted the importance of benzopyran derivatives as scaffolds for developing novel therapeutic agents. The benzopyran scaffold is known for its prevalence in biologically active molecules, including several FDA-approved drugs that exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- positions it as a promising candidate for further investigation into its pharmacological profile.
In particular, the hydroxy group at the 7-position and the 2,4-dichlorophenyl moiety at the 3-position introduce distinct chemical functionalities that can modulate the compound's interactions with biological targets. The hydroxyl group is a common pharmacophore in many bioactive molecules, often participating in hydrogen bonding interactions with proteins and nucleic acids. Conversely, the dichlorophenyl group introduces electrophilic centers that can engage in various chemical reactions, including nucleophilic aromatic substitution and metal coordination.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, have been employed to construct the benzopyran core. The introduction of the dichlorophenyl substituent necessitates precise control over reaction conditions to avoid unwanted side products.
From a computational chemistry perspective, density functional theory (DFT) calculations have been utilized to elucidate the electronic structure and optimize the geometry of 2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy-. These studies have provided insights into the relative stability of different conformations and the potential energy landscapes of key reaction pathways. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predict binding affinities and metabolic liabilities before experimental validation.
Biological evaluation of this compound has revealed intriguing preliminary findings that warrant further exploration. In vitro assays have demonstrated modest inhibitory activity against certain enzyme targets associated with inflammatory diseases. The dichlorophenyl group appears to play a crucial role in modulating binding interactions with these targets, suggesting that structural modifications could enhance potency.
Moreover, recent advances in high-throughput screening (HTS) technologies have facilitated rapid testing of large libraries of compounds for biological activity. This high-throughput approach has been instrumental in identifying novel lead compounds for drug development. The unique structural features of 2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- make it an attractive candidate for inclusion in such screening campaigns.
The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural similarity to known bioactive molecules, it may serve as a precursor for derivative libraries designed to treat neurological disorders or metabolic diseases. Additionally, its ability to interact with multiple biological targets suggests that it could exhibit pleiotropic effects, which may be advantageous in complex disease states.
In conclusion,2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy- (CAS No: 263364-98-3) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique substitution pattern and promising biological activity position it as a valuable asset in ongoing drug discovery efforts. Further research is warranted to fully elucidate its pharmacological profile and explore its potential as a lead compound for new treatments.
263364-98-3 (2H-1-Benzopyran-2-one, 3-(2,4-dichlorophenyl)-7-hydroxy-) 関連製品
- 1385775-64-3((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)
- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)
- 1469439-69-7(1469439-69-7)
- 2138078-71-2(3-[(Cyclopropylmethyl)(propan-2-yl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)




